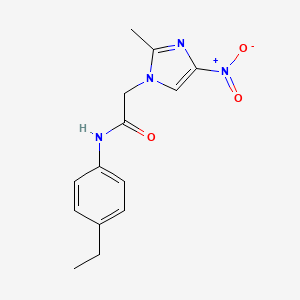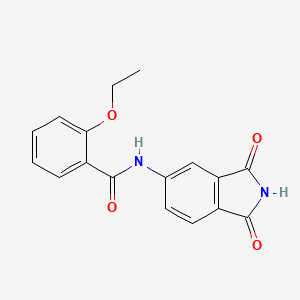
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as EIMAFEN, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the synthesis of nucleic acids, disrupting membrane integrity, and interfering with cellular respiration. Further research is needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide may have both biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Further research is needed to investigate the potential biochemical and physiological effects of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its potent activity against various bacterial and fungal strains. Additionally, N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further investigation. However, one of the limitations of using N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the investigation of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. One potential direction is to further investigate its potential as an antibacterial, antifungal, and antiviral agent. Additionally, further studies are needed to investigate its potential role in cancer therapy. Another potential direction is to investigate its potential use as a pesticide. Finally, further research is needed to elucidate the exact mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide and to investigate its potential biochemical and physiological effects.
Métodos De Síntesis
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-ethylphenylhydrazine with 2-methyl-4-nitroimidazole followed by acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been extensively studied for its potential use as an antibacterial, antifungal, and antiviral agent. It has also been investigated for its role in cancer treatment and as a pesticide. In vitro studies have shown that N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide exhibits potent activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-11-4-6-12(7-5-11)16-14(19)9-17-8-13(18(20)21)15-10(17)2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZDCYBSVDADHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)


![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)


![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)